4-Chloro-2-methoxyphenylboronic acid
Overview
Description
4-Chloro-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BClO3 and its molecular weight is 186.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction. The downstream effects of this pathway involve the formation of carbon–carbon bonds . The this compound plays a crucial role in this process as it provides the organoboron reagent necessary for the reaction .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties likely contribute to its bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the success of the reaction . Furthermore, the compound is generally environmentally benign, which means it has minimal impact on the environment .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of enzymatic activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of specific signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are crucial for understanding the compound’s role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzymatic activity or modulating signaling pathways. At high doses, it can be toxic, leading to adverse effects such as cell death or tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that can further participate in biochemical reactions. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level .
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRRMTBNTSBIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397450 | |
Record name | 4-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762287-57-0 | |
Record name | 4-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Chloro-2-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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